molecular formula C17H16F3NO B2650240 N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 338757-15-6

N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2650240
CAS No.: 338757-15-6
M. Wt: 307.316
InChI Key: XUROULGGQQERJZ-UHFFFAOYSA-N
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Description

N,3,5-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 338757-15-6) is a synthetic organic compound with the molecular formula C₁₇H₁₆F₃NO and a molecular weight of 307.32 g/mol . This benzamide derivative features a distinct structure with multiple methyl groups and a trifluoromethylphenyl moiety, contributing to its specific physicochemical and biological properties. Compounds with structural similarities to this benzamide, particularly those containing the N-[3-(trifluoromethyl)phenyl] group, have demonstrated significant research value in neuroscience. Specifically, such derivatives have been investigated as high-affinity ligands for the Phencyclidine (PCP) binding site within the activated open channel of the N-Methyl-D-Aspartate (NMDA) receptor . The NMDA receptor is a critical target for studying a range of neuropsychiatric disorders, including Alzheimer's disease, epilepsy, drug addiction, and schizophrenia . Furthermore, related aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide scaffolds have been identified as potent antagonists of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, which is a promising target for pain and inflammation research . The presence of the trifluoromethyl group on the aniline ring is a key structural feature often associated with enhanced metabolic stability and improved binding affinity in medicinal chemistry research . This compound is provided exclusively for Research Use Only and is intended for applications in laboratory research and drug discovery, strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-11-7-12(2)9-13(8-11)16(22)21(3)15-6-4-5-14(10-15)17(18,19)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROULGGQQERJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoroacetic acid to form an acid chloride intermediate. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl or trimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis:
N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that are crucial in developing new compounds with desired properties.

Reactivity Studies:
The compound's unique substituents contribute to its reactivity profile, making it a subject of interest in mechanistic studies. It can undergo various reactions such as oxidation and reduction, yielding products like carboxylic acids or alcohols depending on the conditions employed.

Biological Applications

Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, which may modulate biochemical pathways related to cell growth and apoptosis.

Binding Affinity Studies:
In studies involving N-methyl-D-aspartate receptor dysfunction linked to neuropsychiatric disorders, derivatives of this compound have shown promising binding affinities at specific receptor sites. For example, modifications of the trifluoromethyl group have been associated with increased binding affinity at the phencyclidine binding site of the NMDA receptor . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and epilepsy.

Medical Applications

Drug Development:
Due to its unique chemical structure and pharmacological properties, this compound is being explored as a potential drug candidate. Its ability to interact with various biological targets makes it a valuable compound for developing new medications aimed at treating a range of diseases .

Pharmacokinetic Studies:
The lipophilicity imparted by the trifluoromethyl group is advantageous for drug design as it may enhance bioavailability and tissue distribution. Studies are ongoing to evaluate how modifications to this compound can optimize its pharmacokinetic profiles for better therapeutic efficacy.

Industrial Applications

Material Science:
In industry, this compound is utilized in developing new materials with enhanced stability or reactivity. Its unique properties allow for applications in coatings and polymers where specific performance characteristics are required.

Synthesis of Fluorinated Compounds:
The compound serves as a precursor for synthesizing other fluorinated compounds that are valuable in pharmaceuticals and agrochemicals due to their biological activity and stability.

Case Studies

Study Focus Findings
Anticancer Activity Demonstrated significant cytotoxic effects against cancer cell lines; further studies needed for mechanisms.
Binding Affinity Analysis Increased affinity observed at NMDA receptor sites; promising implications for neuropsychiatric disorder treatments .
Material Properties Enhanced stability in polymer formulations; potential for use in high-performance coatings.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Functional Impact

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N,3,5-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide - N,3,5-trimethyl benzamide
- 3-(trifluoromethyl)phenyl
C₁₈H₁₈F₃NO 321.34 Hypothesized enhanced lipophilicity due to trifluoromethyl and methyl groups; potential agrochemical use inferred from analogs.
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide - 3,5-dichloro benzamide
- 3-(trifluoromethyl)phenyl
C₁₄H₈Cl₂F₃NO 346.12 Higher electronegativity from Cl substituents; used in chemical synthesis (exact application unspecified). Safety data indicate stringent handling requirements.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - 2-trifluoromethyl benzamide
- 3-isopropoxy phenyl
C₁₇H₁₅F₃NO₂ 346.30 Commercial fungicide; isopropoxy group enhances bioavailability and target binding.
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide - 3,5-bis(trifluoromethyl) benzamide
- 3-chloropyrazine
C₁₅H₁₀ClF₆N₃O 413.71 Increased lipophilicity from dual CF₃ groups; chloropyrazine may enhance pesticidal activity.

Key Structural and Functional Insights

Electron-Donating vs. Trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and membrane penetration, as seen in flutolanil’s fungicidal efficacy .

Lipophilicity and Bioavailability: The target compound’s methyl and trifluoromethyl groups likely increase lipophilicity, favoring interaction with hydrophobic biological targets. This contrasts with the 3,5-dichloro analog, where chlorine’s electronegativity may reduce lipid solubility but improve binding to specific enzymes .

Steric Effects :

  • Substituents like isopropoxy in flutolanil introduce steric bulk, which can hinder enzymatic degradation or optimize target binding . The target compound’s 3,5-dimethyl groups may similarly influence steric interactions.

The target compound’s methyl groups likely reduce acute toxicity risks.

Biological Activity

N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group and multiple methyl substitutions, enhancing its lipophilicity and potentially its biological activity. The molecular formula is C13H14F3NC_{13}H_{14}F_3N, indicating a complex structure conducive to various interactions with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural features may enhance its ability to penetrate cell membranes and disrupt microbial functions. Preliminary studies suggest effectiveness against a range of bacterial strains, although specific efficacy data remain limited.

2. Anticancer Potential

The compound has been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. For instance, binding assays have shown that derivatives with similar structures can significantly inhibit the PCP binding site of the NMDA receptor, which is linked to cancer progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.33Inhibition of tubulin polymerization
HCT-116 (Colon)2.28Induction of apoptosis
PC-3 (Prostate)0.33Cell cycle arrest in G2/M phase

3. Neuroprotective Effects

This compound has also been studied for potential neuroprotective effects related to NMDA receptor modulation. Research suggests that compounds with trifluoromethyl groups can enhance binding affinity at specific receptor sites, indicating possible therapeutic applications in neuropsychiatric disorders such as Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Increased Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
  • Receptor Modulation : It interacts with NMDA receptors and other molecular targets, modulating signaling pathways involved in cell survival and apoptosis .
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated various derivatives' effects on cancer cell lines, revealing that modifications to the trifluoromethyl group significantly altered binding affinities and biological activities .
  • Neuropharmacological Assessment : Investigations into the NMDA receptor binding showed that derivatives of this compound could inhibit receptor activity effectively, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What synthetic strategies are optimal for preparing N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide while managing steric hindrance from substituents?

  • Methodological Answer : A two-step approach is recommended: (i) N-alkylation : React 3,5-dimethylbenzoyl chloride with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the parent benzamide. (ii) Methylation : Use dimethyl sulfate or methyl iodide with a mild base (e.g., K₂CO₃) in DMF at 60–80°C to introduce the N-methyl group. Steric effects from the 3,5-dimethyl and trifluoromethyl groups necessitate prolonged reaction times (24–48 hrs) and excess methylating agent (2.5 eq) .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-substituted trifluoromethylphenyl at δ 7.4–7.6 ppm; singlets for 3,5-dimethyl groups at δ 2.3–2.5 ppm).
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • HRMS : Use ESI+ mode; calculate expected [M+H]⁺ (e.g., C₁₇H₁₇F₃NO requires m/z 308.1267). Cross-validate with isotopic patterns for fluorine .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. The trifluoromethyl group confers hydrolytic stability, but the amide bond may degrade under prolonged exposure to moisture. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are advised .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity or binding interactions of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the molecule. The trifluoromethyl group’s electron-withdrawing effect reduces electron density on the benzamide ring, influencing electrophilic substitution patterns .
  • Docking Studies : Employ AutoDock Vina with protein targets (e.g., kinase domains) using crystal structures from the PDB. Compare binding affinities to analogs like nilotinib (a trifluoromethyl-containing antineoplastic benzamide) .

Q. How to resolve contradictions in reported biological activity (e.g., pesticidal vs. anticancer effects)?

  • Methodological Answer :
  • Comparative Assays : Test the compound in standardized panels (e.g., NCI-60 for cytotoxicity; insect cell lines for pesticidal activity).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or nitro groups) to isolate substituent effects. Reference similar compounds like chlorfluazuron, where trifluoromethyl enhances pesticidal activity .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differentially expressed pathways in divergent biological models .

Q. What experimental designs are suitable for studying crystallographic packing or intermolecular interactions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Analyze packing motifs (e.g., π-π stacking of benzamide rings, C–H···F interactions) using Mercury CSD 2.0. Compare to Cambridge Structural Database entries (e.g., similar trifluoromethylbenzamides) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected due to aromatic and fluorinated groups) .

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